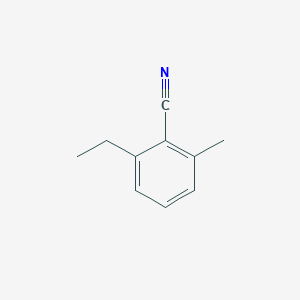
2-(ピラジン-2-カルボニル)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyrazine-2-carbonyl)benzoic Acid is an organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties
科学的研究の応用
2-(pyrazine-2-carbonyl)benzoic Acid has several scientific research applications:
作用機序
Target of Action
The primary target of 2-(pyrazine-2-carbonyl)benzoic Acid is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound exerts its inhibitory effects on decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) , a pivotal enzyme in the biosynthesis of arabinans, essential components of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, through the formation of hydrogen bonds with the active site Cys387 residue . This interaction inhibits the function of DprE1, disrupting the synthesis of arabinans and thereby weakening the cell wall of Mycobacterium tuberculosis .
Biochemical Pathways
The affected pathway is the biosynthesis of arabinans, key components of the mycobacterial cell wall . By inhibiting DprE1, 2-(pyrazine-2-carbonyl)benzoic Acid disrupts this pathway, leading to a weakened cell wall and impaired bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the biosynthesis of arabinans, the compound weakens the bacterial cell wall, impairing the bacterium’s ability to grow and proliferate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrazine-2-carbonyl)benzoic Acid typically involves the condensation of pyrazine-2-carboxylic acid with benzoic acid derivatives. One common method is the TiCl4-mediated one-pot condensation reaction, which provides a good yield . The reaction is carried out in the presence of a base such as triethylamine and a chlorinated solvent like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
化学反応の分析
Types of Reactions
2-(pyrazine-2-carbonyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
類似化合物との比較
Similar Compounds
Pyrazinecarboxylic acid: Known for its antimicrobial properties.
2,3-Pyrazinedicarboxylic acid: Exhibits similar biological activities.
Phenazine derivatives: Well-known for their antitumor and antibiotic activities.
Uniqueness
2-(pyrazine-2-carbonyl)benzoic Acid is unique due to its specific structure, which combines the properties of both pyrazine and benzoic acid moieties. This unique structure allows it to exhibit a broader range of biological activities and makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
2-(pyrazine-2-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-11(10-7-13-5-6-14-10)8-3-1-2-4-9(8)12(16)17/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAUUIOCDVHRPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B1310417.png)
![1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B1310418.png)







![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)
